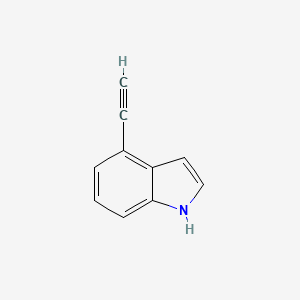

4-Ethynyl-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

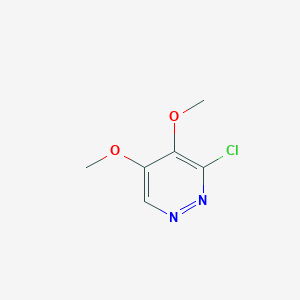

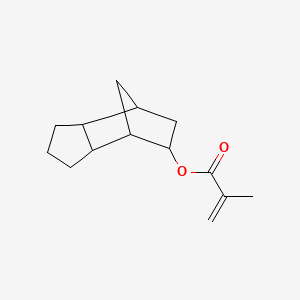

4-Ethynyl-1H-indole, also known as EI, is a heterocyclic aromatic organic compound. It is a popular indole derivative that has attracted scientific interest due to its potential biological properties and numerous applications across various fields. The compound has a molecular weight of 141.17 .

Synthesis Analysis

While specific synthesis methods for 4-Ethynyl-1H-indole were not found, there are general methods for synthesizing indole derivatives. For instance, novel 3-substitue 2-methyl indole analogs have been synthesized and evaluated for their biological activities .Physical And Chemical Properties Analysis

4-Ethynyl-1H-indole is a pale-yellow to yellow-brown solid .Wissenschaftliche Forschungsanwendungen

Cancer Treatment Research

Indole derivatives, including 4-Ethynyl-1H-indole, have been increasingly recognized for their potential in treating various types of cancer. They exhibit a range of biologically vital properties that can be leveraged in oncology .

Anti-HIV Research

Novel indolyl derivatives have shown promise in anti-HIV research. Molecular docking studies suggest that these compounds, including modifications with 4-Ethynyl-1H-indole, could play a role in developing new anti-HIV medications .

Microbial Signalling Studies

Indole is known to be a signalling molecule among bacteria and plays a significant role in microbial communication, especially within the human gut. This aspect of indole research could extend to derivatives like 4-Ethynyl-1H-indole, exploring their potential as signalling molecules .

Flavour and Fragrance Industry

The value of indole compounds extends to their use in flavor and fragrance applications, such as in the food industry or perfumery. The unique properties of 4-Ethynyl-1H-indole could contribute to new scent or taste profiles .

Cycloaddition Reactions

Indoles serve as versatile building blocks in cycloaddition reactions, which are pivotal in synthesizing a wide array of potentially bioactive compounds. Research into cycloaddition processes often features indole derivatives like 4-Ethynyl-1H-indole due to their reactivity and structural significance .

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-ethynyl-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N/c1-2-8-4-3-5-10-9(8)6-7-11-10/h1,3-7,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHQEOJJLFYMIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C2C=CNC2=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70553477 |

Source

|

| Record name | 4-Ethynyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethynyl-1H-indole | |

CAS RN |

102301-81-5 |

Source

|

| Record name | 4-Ethynyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzene, 1-bromo-4-[(phenylmethyl)sulfonyl]-](/img/structure/B1355332.png)

![6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione](/img/structure/B1355353.png)

![5-[[4-(Hydroxymethyl)phenoxy]methyl]-3-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B1355357.png)

![[(1-Cyclohexyl-1H-tetrazol-5-yl)methyl]amine hydrochloride](/img/structure/B1355359.png)